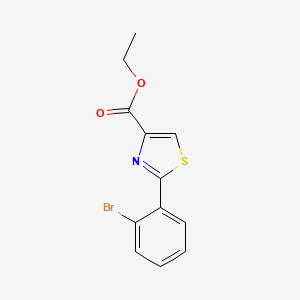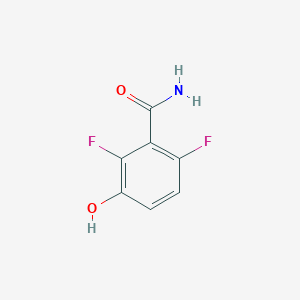![molecular formula C14H24ClN B1390251 Spiro[adamantane-2,4'-piperidine] hydrochloride CAS No. 1797363-68-8](/img/structure/B1390251.png)
Spiro[adamantane-2,4'-piperidine] hydrochloride
描述
Spiro[adamantane-2,4’-piperidine] hydrochloride is a chemical compound characterized by a unique spiro structure, where an adamantane moiety is fused to a piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,4’-piperidine] hydrochloride typically involves a multistep process. One common method includes the reaction of adamantane derivatives with piperidine under specific conditions. For instance, microwave-assisted synthesis has been employed to accelerate the reaction rates and improve yields . The reaction mixture is subjected to microwave irradiation at 85°C for 15 minutes, resulting in the formation of the desired spiro compound .
Industrial Production Methods
Industrial production methods for spiro[adamantane-2,4’-piperidine] hydrochloride are not extensively documented. the use of advanced synthetic techniques such as microwave-assisted multicomponent reactions suggests potential scalability for industrial applications .
化学反应分析
Types of Reactions
Spiro[adamantane-2,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The spiro structure allows for substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
科学研究应用
Spiro[adamantane-2,4’-piperidine] hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential antiviral properties, particularly against herpes simplex virus.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
作用机制
The mechanism of action of spiro[adamantane-2,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit viral replication by targeting viral enzymes or proteins . The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Amantadine: Another adamantane derivative with antiviral properties.
Rimantadine: Similar to amantadine but with different pharmacokinetic properties.
Spiro[pyrrolidine-2,4’-piperidine]: Another spiro compound with a different core structure.
Uniqueness
Spiro[adamantane-2,4’-piperidine] hydrochloride is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
spiro[adamantane-2,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-3-15-4-2-14(1)12-6-10-5-11(8-12)9-13(14)7-10;/h10-13,15H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIIKSBTFCVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3CC4CC(C3)CC2C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


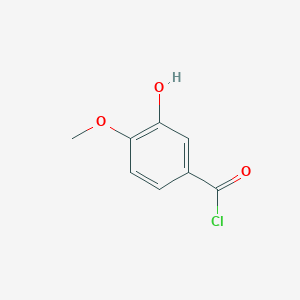

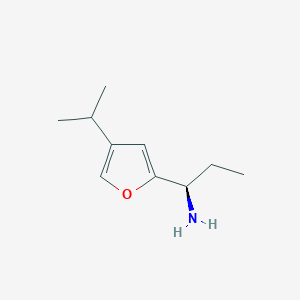
![8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1390174.png)
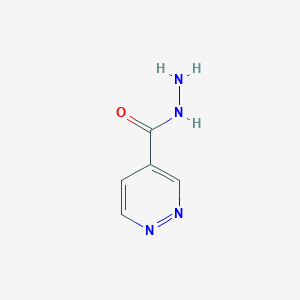




![ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1390185.png)

